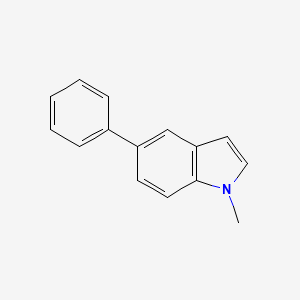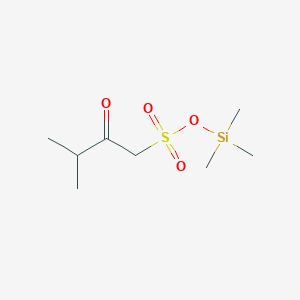
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate typically involves the reaction of 3-methyl-2-oxobutane-1-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aprotic solvents such as dichloromethane.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution Reactions: The major products depend on the substituent introduced. For example, reaction with a halide can produce a halogenated derivative.
Hydrolysis: The major product is 3-methyl-2-oxobutane-1-sulfonic acid.
Scientific Research Applications
Trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during synthesis.
Biology: Utilized in the modification of biomolecules to enhance their stability and solubility.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate exerts its effects involves the formation of a stable trimethylsilyl group on the target molecule. This modification can protect reactive sites during chemical reactions, enhance the volatility of compounds for analytical techniques, and improve the solubility and stability of biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but is more reactive and less stable than trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate.
Trimethylsilyl Cyanide: Employed in nucleophilic addition reactions but has different reactivity and applications.
Trimethylsilyl Trifluoromethanesulfonate: A strong silylating agent used in organic synthesis but with different reaction conditions and products.
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group with a sulfonate ester, providing a balance of stability and reactivity that is advantageous in various synthetic and analytical applications .
Properties
CAS No. |
89056-08-6 |
|---|---|
Molecular Formula |
C8H18O4SSi |
Molecular Weight |
238.38 g/mol |
IUPAC Name |
trimethylsilyl 3-methyl-2-oxobutane-1-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(2)8(9)6-13(10,11)12-14(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
QDGLFDWEMOSUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


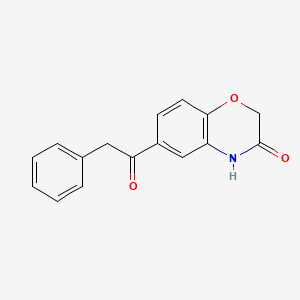
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

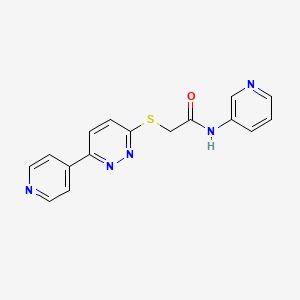
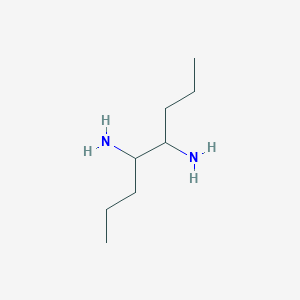


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

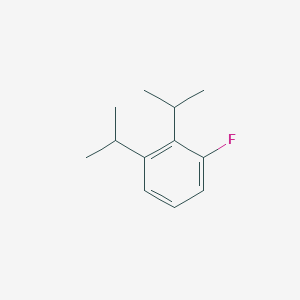
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

